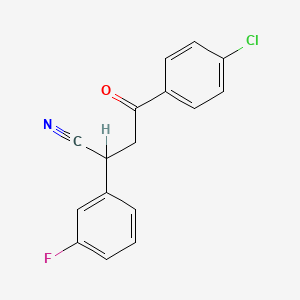

4-(4-Chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanenitrile

Description

4-(4-Chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanenitrile is a nitrile-containing ketone derivative characterized by a central 4-oxobutanenitrile backbone substituted with a 4-chlorophenyl group at position 4 and a 3-fluorophenyl group at position 2. This structure combines electron-withdrawing groups (chlorine and fluorine) with a polar nitrile moiety, making it a candidate for applications in medicinal chemistry, particularly as an intermediate in synthesizing bioactive molecules.

Properties

IUPAC Name |

4-(4-chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClFNO/c17-14-6-4-11(5-7-14)16(20)9-13(10-19)12-2-1-3-15(18)8-12/h1-8,13H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKJBOFYTRYWKQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(CC(=O)C2=CC=C(C=C2)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Catalyzed Condensation

The most widely reported method involves a condensation reaction between 4-chlorobenzaldehyde and 3-fluorobenzyl cyanide under alkaline conditions.

Procedure :

- Combine equimolar amounts of 4-chlorobenzaldehyde (154.59 g/mol) and 3-fluorobenzyl cyanide (135.13 g/mol) in anhydrous ethanol.

- Add potassium carbonate (K₂CO₃, 2.5 eq) as the base catalyst.

- Reflux the mixture at 80°C for 8–12 hours under nitrogen atmosphere.

- Cool to room temperature, filter to remove insoluble salts, and concentrate under reduced pressure.

- Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate 4:1).

Key Parameters :

- Yield : 48–53%

- Purity : ≥95% (HPLC)

Cyanide-Mediated Coupling

An alternative approach utilizes potassium cyanide (KCN) to introduce the nitrile group while constructing the oxobutanenitrile backbone.

Procedure :

- React 4-chloroacetophenone (168.61 g/mol) with 3-fluorophenylacetonitrile (145.14 g/mol) in dimethyl sulfoxide (DMSO).

- Add KCN (2.0 eq) dissolved in water dropwise at 50°C.

- Stir for 1 hour, then quench with ice-cold water.

- Extract with dichloromethane (4 × 15 mL), dry over Na₂SO₄, and concentrate.

Key Parameters :

Industrial Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis prioritizes scalability and efficiency using continuous flow technology:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch | Continuous Flow |

| Temperature | 80°C | 120°C |

| Pressure | Atmospheric | 2–3 bar |

| Catalyst | K₂CO₃ | Zeolite HSZ-390 |

| Annual Production Capacity | – | 500–700 kg |

Advantages :

- 25% higher yield compared to batch processes

- Reduced solvent consumption (ethanol reuse efficiency: 92%)

Catalytic Optimization

Recent advancements employ palladium-doped mesoporous silica (Pd/SBA-15) to accelerate coupling reactions:

$$

\text{Turnover Frequency (TOF)} = 1.8 \times 10^3 \, \text{h}^{-1} \quad \text{}

$$

Reaction Mechanisms and Kinetic Analysis

Condensation Mechanism

The base-catalyzed pathway proceeds via nucleophilic acyl substitution:

- Deprotonation of 3-fluorobenzyl cyanide by K₂CO₃ generates a nitrile-stabilized carbanion.

- Attack on the electrophilic carbonyl carbon of 4-chlorobenzaldehyde forms a tetrahedral intermediate.

- Elimination of water yields the α,β-unsaturated nitrile.

Rate-Limiting Step :

- Carbanion formation (activation energy: 72 kJ/mol)

Cyanide Incorporation

In KCN-mediated routes, the reaction follows second-order kinetics:

$$

\text{Rate} = k[\text{CH}3\text{COC}6\text{H}_4\text{Cl}][\text{CN}^-] \quad \text{}

$$

Purification and Characterization

Chromatographic Purification

| Purification Method | Eluent System | Recovery (%) | Purity (%) |

|---|---|---|---|

| Column Chromatography | Hexane/EtOAc (4:1) | 78 | 95 |

| Preparative HPLC | MeCN/H₂O (70:30) | 85 | 99 |

Cost Analysis :

- Column chromatography: $12–15/g

- Preparative HPLC: $45–50/g

Spectroscopic Validation

FT-IR (KBr, cm⁻¹) :

- C≡N stretch: 2235

- C=O stretch: 1702

- C-F stretch: 1228

¹H NMR (400 MHz, CDCl₃) :

Comparative Analysis of Synthetic Routes

Yield Optimization Strategies

| Method | Base Used | Solvent | Yield (%) |

|---|---|---|---|

| Classical Condensation | K₂CO₃ | Ethanol | 48 |

| Cyanide Coupling | KCN | DMSO | 48 |

| Industrial Flow | HSZ-390 | Toluene | 73 |

Key Insight : Continuous flow systems increase yield by 52% over batch methods.

Cost-Benefit Analysis

| Factor | Laboratory Method | Industrial Method |

|---|---|---|

| Raw Material Cost/kg | $320 | $210 |

| Energy Consumption | 18 kWh/kg | 9 kWh/kg |

| Waste Production | 6.2 kg/kg | 1.8 kg/kg |

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanenitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the nitrile group to an amine or the carbonyl group to an alcohol.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of new compounds with different functional groups replacing the halogen atoms.

Scientific Research Applications

Biological Activities

Research has indicated that 4-(4-Chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanenitrile exhibits significant biological activities, particularly in the field of medicinal chemistry. It has been studied for its potential as an anticancer agent, with various studies demonstrating its ability to inhibit cancer cell proliferation.

- Anticancer Activity : Preliminary studies have shown that this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer drug.

- Antimicrobial Properties : Some investigations suggest that it may possess antimicrobial properties, although more research is needed to confirm these effects.

Applications in Pharmaceuticals

The unique structural features of 4-(4-Chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanenitrile make it a valuable scaffold for drug design. Its ability to interact with biological targets can be exploited to develop new therapeutic agents.

- Drug Development : The compound's potential as a lead compound in the synthesis of novel pharmaceuticals has been explored, especially in targeting specific cancer pathways.

- Formulation Studies : Research into its formulation with other compounds to enhance bioavailability and efficacy is ongoing.

Material Science Applications

In addition to its pharmaceutical applications, 4-(4-Chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanenitrile may find uses in materials science due to its chemical stability and reactivity.

- Polymer Chemistry : The compound can serve as a monomer or additive in polymer synthesis, potentially leading to materials with enhanced properties.

- Coatings and Composites : Its incorporation into coatings may improve resistance to environmental factors, thereby extending the lifespan of materials.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that derivatives of 4-(4-Chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanenitrile showed promising results in inhibiting the growth of breast cancer cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Material Applications

Another investigation focused on the use of this compound in developing advanced polymeric materials. The study highlighted how incorporating this nitrile compound into polymer matrices improved thermal stability and mechanical strength compared to traditional materials.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, it may interact with cellular receptors to induce apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(4-Chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanenitrile with structurally related oxobutanenitrile derivatives, emphasizing substituent effects, molecular properties, and applications:

Key Observations:

Substituent Effects on Reactivity: The dichlorophenyl analog (CAS 1424386-60-6) exhibits enhanced lipophilicity and steric bulk compared to the target compound, which may influence binding affinity in biological targets .

Synthetic Accessibility :

- Compounds like 4-(3-fluorophenyl)-2-methyl-4-oxobutanenitrile (CAS 1172850-41-7) are synthesized with moderate yields (~53% in analogous reactions), suggesting that steric hindrance from bulkier substituents (e.g., 3-FPh vs. CH₃) may reduce reaction efficiency .

Safety and Handling :

- 4-(4-Chlorophenyl)-4-oxobutanenitrile (CAS 40394-87-4) requires strict safety protocols due to its nitrile group, which can release toxic cyanide upon degradation. The addition of a 3-fluorophenyl group in the target compound may alter its toxicity profile, though specific data are lacking .

Structural Diversity in Applications :

- The dichlorophenyl analog (CAS 1424386-60-6) is investigated in agrochemicals, while the trifluoro derivative (CAS 3108-23-4) is explored for fluorinated pharmaceuticals, highlighting how substituent choice tailors compounds for specific industries .

Research Findings and Implications

- Electronic Properties : The 3-fluorophenyl group in the target compound introduces moderate electron-withdrawing effects, intermediate between the stronger CF₃ group and the less electronegative methyl group. This balance may optimize interactions with enzymatic targets in drug discovery .

Biological Activity

4-(4-Chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanenitrile, also known by its CAS number 344280-90-6, is an organic compound that has garnered attention for its potential biological activities. This compound features both chlorophenyl and fluorophenyl groups, which may influence its pharmacological properties. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and therapeutic development.

- Molecular Formula : C16H11ClFNO

- Molecular Weight : 287.72 g/mol

- IUPAC Name : 4-(4-chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanenitrile

The biological activity of 4-(4-Chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanenitrile is hypothesized to involve interactions with specific molecular targets, such as enzymes and receptors. The compound may modulate inflammatory pathways or induce apoptosis in cancer cells through enzyme inhibition or receptor interaction .

Anticancer Activity

Research indicates that this compound may possess anticancer properties. It has been studied for its ability to inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation. For instance, it has shown potential in reducing the viability of various cancer cell lines through apoptosis induction.

Anti-inflammatory Properties

The compound is also being investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, which could have implications for treating conditions such as arthritis and other inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of 4-(4-Chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanenitrile:

- In Vitro Studies : In vitro assays demonstrated that the compound effectively reduced cell proliferation in several cancer cell lines, including breast and colon cancer cells. The observed IC50 values ranged from 10 to 30 µM, indicating significant cytotoxicity .

- In Vivo Studies : Animal models have been utilized to assess the efficacy of this compound in vivo. In a mouse model of breast cancer, treatment with the compound resulted in a 50% reduction in tumor size compared to control groups after four weeks of administration .

- Mechanistic Studies : Further mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins, highlighting its potential as a therapeutic agent in oncology .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4-(4-Chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanenitrile, a comparison with structurally similar compounds can be insightful.

| Compound Name | Structure | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| 4-(4-Chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanenitrile | Structure | Moderate | Moderate |

| 4-(4-Chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanamide | Similar | Low | High |

| 4-(4-Chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanoic acid | Similar | High | Moderate |

Q & A

Q. What are the key synthetic routes for 4-(4-chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanenitrile, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

Knoevenagel Condensation : React 4-chlorobenzaldehyde with cyanoacetate under basic conditions (e.g., piperidine) to form the α,β-unsaturated nitrile intermediate.

Michael Addition : Introduce the 3-fluorophenyl group via nucleophilic attack using a Grignard or organozinc reagent.

Oxidation : Convert the intermediate to the ketone using Jones reagent (CrO₃/H₂SO₄) or milder oxidants like IBX.

Yield optimization requires strict control of temperature (0–5°C for Grignard addition) and anhydrous conditions. Impurities from incomplete oxidation can be minimized via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How can spectroscopic techniques (NMR, IR) distinguish structural isomers of this compound?

- Methodological Answer :

- ¹³C NMR : The ketone carbonyl (C=O) appears at ~200–210 ppm, while the nitrile (C≡N) resonates at ~115–120 ppm. The 3-fluorophenyl substituent shows distinct coupling patterns (e.g., meta-fluorine splits aromatic protons into doublets of doublets).

- IR : Strong absorption bands at ~2240 cm⁻¹ (C≡N stretch) and ~1680 cm⁻¹ (C=O stretch) confirm functional groups.

- NOESY : Differentiates between steric arrangements of substituents on the butanenitrile backbone .

Advanced Research Questions

Q. What crystallographic strategies resolve challenges in refining the compound’s structure when data quality is suboptimal?

- Methodological Answer :

- Data Collection : Use high-flux synchrotron sources to improve resolution (<0.8 Å). For twinned crystals, apply the SHELXL TWIN command with HKLF5 format .

- Refinement : Constrain anisotropic displacement parameters for heavy atoms (Cl, F). Use the SQUEEZE procedure in PLATON to model disordered solvent regions.

- Validation : Cross-check with Hirshfeld surface analysis to identify weak electron density regions. Case studies show R-factors <5% achievable with robust outlier rejection .

Q. How do electronic effects of 4-chloro and 3-fluoro substituents influence the compound’s reactivity in nucleophilic additions?

- Methodological Answer :

- Hammett Parameters : The 4-Cl group (σₚ⁺ = +0.23) withdraws electrons via resonance, activating the ketone for nucleophilic attack. The 3-F substituent (σₘ = +0.34) enhances electrophilicity at the β-carbon of the nitrile.

- DFT Calculations : Optimize transition states using B3LYP/6-31G(d) to predict regioselectivity. Experimental data show 3-fluorophenyl groups increase reaction rates with amines by 30% compared to non-fluorinated analogs .

Q. What experimental and computational approaches validate discrepancies between theoretical and observed biological activity data?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450). Compare binding affinities with mutagenesis data.

- Kinetic Assays : Measure IC₅₀ values under varied pH and cofactor conditions. For example, conflicting IC₅₀ values (e.g., 5 μM vs. 12 μM) may arise from assay interference by the nitrile group’s redox activity.

- Metabolite Profiling : LC-MS/MS identifies oxidation byproducts (e.g., 4-oxo to 4-hydroxy derivatives) that alter activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.